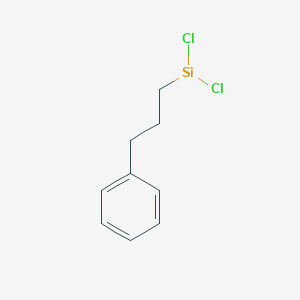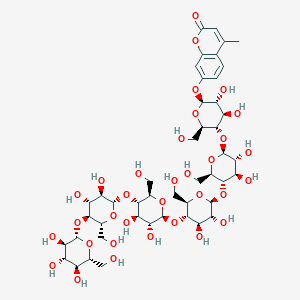
Benzylethyldichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylethyldichlorosilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two chlorine atoms, an ethyl group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzylethyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The reaction can be represented as follows:
C6H5CH2Cl+C2H5SiCl3→C6H5CH2SiCl2C2H5+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylethyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are often conducted in the presence of a base to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Hydrolysis: Forms benzylethylsilanol and hydrochloric acid.
Substitution: Forms benzylethylsilane derivatives depending on the nucleophile used.
Reduction: Forms benzylethylsilane.
Wissenschaftliche Forschungsanwendungen
Benzylethyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Utilized in the preparation of silicon-based materials, including polymers and resins.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of benzylethyldichlorosilane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can attract nucleophiles, leading to substitution reactions. The presence of chlorine atoms makes the compound susceptible to hydrolysis, forming silanols. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyltrichlorosilane: Similar structure but with three chlorine atoms and no benzyl group.
Benzyltrichlorosilane: Similar structure but with three chlorine atoms and no ethyl group.
Dichlorosilane: Contains two chlorine atoms but lacks both the benzyl and ethyl groups.
Uniqueness
Benzylethyldichlorosilane is unique due to the presence of both benzyl and ethyl groups attached to the silicon atom. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C9H11Cl2Si |
|---|---|
Molekulargewicht |
218.17 g/mol |
InChI |
InChI=1S/C9H11Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
YKHLGYQVFKJAAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)




amine](/img/structure/B12350032.png)

![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)


